molecular formula C10H12N2 B1194620 N-Methyl-3-aminomethylindole CAS No. 36284-95-4

N-Methyl-3-aminomethylindole

Cat. No. B1194620
CAS RN: 36284-95-4
M. Wt: 160.22 g/mol
InChI Key: BIFJNBXQXNWYOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

MAMI has been used in the synthesis of various indole derivatives. Efficient non-reductive synthesis methods have been developed for 3-aminomethylindole, which is a key component in the creation of thiazino [6,5-b]indole derivatives. N-Methyl-3-aminomethylindole has been used in nitrosation studies, where its secondary amine structure facilitated the formation of nitrosated products.


Molecular Structure Analysis

The molecular weight of MAMI is 160.22 g/mol. The InChI Key is BIFJNBXQXNWYOL-UHFFFAOYSA-N. The IUPAC Name is 1-(1H-indol-3-yl)-N-methylmethanamine.


Chemical Reactions Analysis

MAMI has been used in nitrosation studies, where its secondary amine structure facilitated the formation of nitrosated products. The nitrosation products of N-methyltyramine were p-hydroxy-m-nitro-N-nitroso-N-methyl-2-phenylethylamine and p-hydroxy-N-nitroso-N-methyl-2-phenylethylamine . Upon nitrosation, N-methyl-3-aminomethylindole formed N-nitroso-N-methyl-3-aminomethylindole and the dinitrosated product N1-nitroso-N-nitroso-N-methyl-3-aminomethylindole .

Scientific Research Applications

  • Synthesis of Indole Derivatives : N-Methyl-3-aminomethylindole has been used in the synthesis of various indole derivatives. For instance, 4-[N-Acetyl-N-methyl]aminomethylindole and 4-methyiaminomethylindole have been prepared starting from 2-methyl-5-nitroisoquinolinium iodide, leading to the synthesis of various substituted indoles (Somei, Karasawa, & Kaneko, 1980).

  • Phytoalexin Analogues Synthesis : Efficient non-reductive synthesis methods have been developed for 3-aminomethylindole, which is a key component in the creation of thiazino[6,5-b]indole derivatives, analogues of the phytoalexin cyclobrassinin (Csomós, Fodor, Sohár, & Bernáth, 2005).

  • Nitrosation Studies : N-Methyl-3-aminomethylindole has been used in nitrosation studies, where its secondary amine structure facilitated the formation of nitrosated products, which are important for understanding the chemical reactivity and potential applications of these compounds (Mangino, Libbey, & Scanlan, 1982).

  • Antimetabolites of Serotonin : Research has shown that derivatives of N-Methyl-3-aminomethylindole can act as potent antimetabolites of serotonin when tested on isolated tissues, indicating potential applications in neurological and pharmacological studies (Shaw & Woolley, 1954).

  • Stress Responses in Plants : N-Methyl-3-aminomethylindole has been studied in the context of plant biochemistry, specifically in barley, where it plays a role in stress responses. Research has focused on the regulation of enzymes involved in its biosynthesis under biotic and abiotic stress conditions (Larsson et al., 2011).

properties

IUPAC Name

1-(1H-indol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFJNBXQXNWYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189826
Record name N-Methyl-3-aminomethylindole
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Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3-aminomethylindole

CAS RN

36284-95-4
Record name N-Methyl-1H-indole-3-methanamine
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Record name N-Methyl-3-aminomethylindole
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Record name 36284-95-4
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Record name N-Methyl-3-aminomethylindole
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Record name NORGRAMINE
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Synthesis routes and methods

Procedure details

To a solution of indole-3-carboxaldehyde (5.4 g, 34.1 mmole) in MeOH (30 mL) was added a solution of 2.0 M CH3NH2 in MeOH (51.3 mL, 102.6 mmole). The reaction was stirred at RT overnight, then was concentrated to a light yellow oil. This oil was dissolved in EtOH (40 mL), and NaBH4 (1.3 g, 34.1 mmole) was added. After 16 hrs the reaction was concentrated to a slurry and dissolved in 10% Na2CO3(100 mL). The aqueous solution was extracted with EtOAc (2×200 mL) and the combined organic fractions were dried over Na2SO4 and concentrated. Drying in high vacuum left the title compound (5.2 g, 94%) as a faintly yellow oil: MS (ES) m/e 161 (M+H)+.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
51.3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
KAE Larsson, SA Saheed, T Gradin, G Delp… - Plant Physiology and …, 2011 - Elsevier
… The expression of NMT (3-aminomethylindole/N-methyl-3-aminomethylindole N-… Two methylation steps carried out by NMT lead first to N-methyl-3-aminomethylindole (MAMI…
Number of citations: 14 www.sciencedirect.com
MM Mangino, LM Libbey, RA Scanlan - IARC Scientific Publications, 1982 - europepmc.org
… Upon nitrosation, N-methyl-3-aminomethylindole formed N-nitroso-N-methyl-3-aminomethylindole and the dinitrosated product N1-nitroso-N-nitroso-N-methyl-3-aminomethylindole. …
Number of citations: 8 europepmc.org
KAE Larsson, I Zetterlund, G Delp, LMV Jonsson - Phytochemistry, 2006 - Elsevier
… The results, presented here, lead us to redefine the GenBank accession U54767 as an N-methyltransferase (NMT), acting on 3-aminomethylindole and N-methyl-3-aminomethylindole …
Number of citations: 44 www.sciencedirect.com
MM Mangino - 1982 - ir.library.oregonstate.edu
… sation of N-methyl-3-aminomethylindole yielded N-nitroso-N-methyl-3aminomethylindole as … was a dinitroso compound identified as N -m'troso-N-nitroso-N-methyl-3aminomethylindole. …
Number of citations: 1 ir.library.oregonstate.edu
AD Hanson, KM Ditz, GW Singletary… - Plant …, 1983 - academic.oup.com
… as `Arimar' and CI 12020 accumulate gramine (N,N-dimethyl-3-aminomethylindole) and lesser amounts of its precursors 3-aminomethylindole (AMI) and N-methyl-3-aminomethylindole …
Number of citations: 82 academic.oup.com
TJ Leland, AD Hanson - Plant physiology, 1985 - academic.oup.com
… The biosynthesis ofgramine proceeds from tryptophan to 3-aminomethylindole (AMI); sequential N-methylations of AMI then yield N-methyl-3-aminomethylindole (MAMI) and gramine. …
Number of citations: 16 academic.oup.com
K Larsson - 2008 - diva-portal.org
… The purified recombinant protein methylated two substrates in the pathway to gramine: 3-aminomethylindole (AMI) and N-methyl-3-aminomethylindole (MAMI) at a high rate, with Km-…
Number of citations: 0 www.diva-portal.org
B Poocharoen - 1983 - ir.library.oregonstate.edu
… N-Methyl-3-aminomethylindole was not detected in any of the samples examined. The results of this investigation indicated that the variety of barley affected alkaloid production during …
Number of citations: 5 ir.library.oregonstate.edu
E Ishikawa, S Kanai, M Sue - Biochemistry and Biophysics Reports, 2023 - Elsevier
Plants accumulate various secondary metabolites, and the biosynthetic reactions responsible for their scaffold construction are the key steps that characterize their structural categories. …
Number of citations: 2 www.sciencedirect.com
TJ Leland, R Grumet, AD Hanson - Plant Science, 1985 - Elsevier
… (AMI) and N-methyl-3-aminomethylindole (MAMI) (Fig. 1A). Although the reaction(s) … -, lacking cross-reacting material; MAMI, N-methyl-3aminomethylindole; NMT, N-methyltransferase; …
Number of citations: 10 www.sciencedirect.com

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